molecular formula C14H12ClN3O2S2 B2937345 2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687563-96-8

2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2937345
CAS No.: 687563-96-8
M. Wt: 353.84
InChI Key: SITWMBIJNBQFDI-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a bicyclic core structure fused with a thiophene ring and a pyrimidinone moiety. The compound features a 4-chlorophenyl substituent at the 3-position and a thioether-linked acetamide group at the 2-position. This structural motif is associated with diverse biological activities, including antiplasmodial and antimicrobial properties, as observed in analogs . Its synthesis typically involves alkylation of thienopyrimidinone precursors with halogenated acetamides under reflux conditions in polar solvents like ethanol or DMF, yielding moderate to high purity (e.g., 85% yield in one protocol) .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITWMBIJNBQFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C13H12ClN3O2S\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

Molecular Characteristics

  • Molecular Weight : 295.77 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 6.25 μg/mL to 32 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (μg/mL)Target Pathogen
Compound A6.25K. pneumoniae
Compound B16.00P. aeruginosa
Compound C32.00E. coli

Antiplasmodial Activity

Thienopyrimidine derivatives have also been studied for their antimalarial properties. In vitro assays showed that these compounds could inhibit the growth of Plasmodium falciparum, with IC50 values indicating moderate to high activity . For example, a derivative demonstrated an IC50 value of approximately 1.46 μM against the asexual erythrocytic stage of the parasite.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The compound likely inhibits essential enzymes or disrupts metabolic pathways critical for pathogen survival.

Case Studies

  • Antimicrobial Efficacy : A study involving various thienopyrimidine derivatives highlighted their effectiveness in inhibiting bacterial growth in vitro. The study utilized a luciferase-based viability assay to quantify the reduction in cell viability .
  • Antimalarial Studies : In vivo studies on rodent models indicated that certain thienopyrimidine derivatives could reduce parasitemia significantly when administered orally, suggesting potential for therapeutic use in malaria treatment .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine ring can enhance antimicrobial potency or selectivity against certain pathogens. For instance:

  • Substituting different groups at position 3 can alter the compound's interaction with target enzymes.
  • The presence of electron-withdrawing groups like chlorine at position 4 has been shown to improve activity against P. falciparum.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : The trifluoromethylphenyl-substituted analog (ZINC2719983) exhibits potent antiplasmodial activity (IC₅₀ <1 μM), likely due to enhanced lipophilicity from the CF₃ group improving membrane permeability .
  • Thermal Stability : Analogs like KuSaSch100 with chlorophenyl groups demonstrate high melting points (>200°C), suggesting strong crystalline packing and thermal stability .
  • Synthetic Efficiency: Yields vary widely (36–97.9%), influenced by reaction conditions. For example, DMF-based reactions with aqueous KOH achieve higher purity than ethanol-reflux methods .

Pharmacokinetic and ADMET Properties

  • Metabolic Stability: Thienopyrimidine cores are generally resistant to oxidative metabolism, though chloro- and nitro-substituents may slow hepatic clearance .

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